N-(4-chloro-2-methylphenyl)-N'-[1-(4-ethoxyphenyl)-3-hydroxypropyl]thiourea
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Description
N-(4-chloro-2-methylphenyl)-N'-[1-(4-ethoxyphenyl)-3-hydroxypropyl]thiourea is a useful research compound. Its molecular formula is C19H23ClN2O2S and its molecular weight is 378.92. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic Studies and Computational Analysis
- Spectroscopic Characterization : Thiourea derivatives, closely related to the requested compound, have been characterized using spectroscopic techniques like UV/vis, FT-IR, and NMR. These studies aid in understanding the structural and electronic properties of these compounds (Abosadiya et al., 2015).
Interaction with Biological Molecules
- Protein Interaction Studies : Research on similar thiourea derivatives has explored their interaction with human serum albumin, providing insights into their potential biological activities and interactions (Lu et al., 2009).
Chemical Synthesis and Reactions
- Synthesis and Rearrangements : The reaction of similar thiourea compounds with various reagents leading to the formation of different derivatives has been studied, highlighting the chemical versatility and reactivity of these compounds (Murav'eva et al., 1967).
Applications in Separation Techniques
- Use in Chromatography : Thiourea derivatives have been utilized in chromatographic techniques for the separation of racemate substrates, demonstrating their utility in analytical chemistry (Hassan et al., 2016).
Molecular Modeling and Drug Design
- In Silico Studies : Computational studies on thiourea derivatives offer valuable information for drug design and molecular modeling, enhancing our understanding of their potential pharmacological applications (Bielenica et al., 2020).
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-[1-(4-ethoxyphenyl)-3-hydroxypropyl]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-3-24-16-7-4-14(5-8-16)18(10-11-23)22-19(25)21-17-9-6-15(20)12-13(17)2/h4-9,12,18,23H,3,10-11H2,1-2H3,(H2,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBICLWFYYJXJIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CCO)NC(=S)NC2=C(C=C(C=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.